Methyl 3-amino-3-(3-bromophenyl)propanoate is a chemical compound characterized by its unique structure, which includes an amino group and a bromophenyl moiety. This compound has significant applications in organic synthesis and pharmaceutical research due to its ability to act as a versatile building block. The compound's chemical formula is CHBrNO with a molecular weight of approximately 258.12 g/mol. It is often synthesized in its hydrochloride form, which enhances its solubility and stability for various applications.
Methyl 3-amino-3-(3-bromophenyl)propanoate is classified under amino acids and their derivatives. It can be sourced from commercial suppliers specializing in fine chemicals and reagents. The compound is notable for its potential biological activities, making it a subject of interest in medicinal chemistry and drug development .
The synthesis of methyl 3-amino-3-(3-bromophenyl)propanoate typically follows these steps:
In industrial applications, methods such as continuous flow synthesis are employed to enhance efficiency and scalability, ensuring high yields and purity of the final product.
The molecular structure of methyl 3-amino-3-(3-bromophenyl)propanoate features:
Spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, provide insights into the compound's structure:
Methyl 3-amino-3-(3-bromophenyl)propanoate can undergo several types of chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action for methyl 3-amino-3-(3-bromophenyl)propanoate involves its interaction with specific biological targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites on proteins, while the bromophenyl group may engage in hydrophobic interactions, enhancing binding affinity and specificity towards these targets .
Methyl 3-amino-3-(3-bromophenyl)propanoate has various scientific applications:
β-Amino esters represent a privileged scaffold in medicinal chemistry due to their structural versatility, bifunctional reactivity (amine and ester groups), and conformational influence on peptide backbone mimetics. These compounds serve as key intermediates for synthesizing β-lactams, peptidomimetics, and bioactive alkaloids. The ester moiety facilitates prodrug strategies and metabolic stability optimization, while the amino group enables salt formation (e.g., hydrochloride salts for improved crystallinity) and hydrogen-bonding interactions critical for target engagement. Halogenated derivatives, particularly those containing aromatic bromine, have gained prominence due to their unique electronic and steric properties that enhance drug-target interactions. Methyl 3-amino-3-(3-bromophenyl)propanoate exemplifies this class, combining a β-amino acid ester framework with a meta-brominated phenyl group that confers distinctive pharmacophoric properties [2] [5].
Halogenation remains a strategic modification in lead optimization, with approximately 35% of top-selling drugs containing halogen atoms [3]. Brominated pharmaceuticals specifically have demonstrated resurgence, evidenced by four FDA-approved bromine-containing drugs in 2020 alone [3]. Bromine's distinctive properties contribute significantly to drug discovery:
Table 1: Key Physicochemical Properties of Methyl 3-amino-3-(3-bromophenyl)propanoate
Property | Value | Source/Reference |
---|---|---|
CAS Number (Free base) | 1038381-80-4 | [2] |
CAS Number (HCl salt) | 1197825-07-2 | [5] |
Molecular Formula | C₁₀H₁₂BrNO₂ (Free base) | [2] [8] |
Molecular Weight | 258.11 g/mol (Free base) | [8] |
Canonical SMILES | COC(=O)CC(N)c1cccc(Br)c1 | [2] |
LogP | 1.79 (Predicted) | [2] |
Hydrogen Bond Acceptors | 2 | [2] |
Hydrogen Bond Donors | 1 | [2] |
The synthesis typically involves bromination at the meta-position followed by asymmetric synthesis or resolution to obtain enantiopure forms. The (R)-enantiomer (CAS: 845958-74-9) is particularly valuable for chiral drug synthesis, as its configuration often influences target selectivity and potency [8].
The meta-position of bromine on the phenyl ring of Methyl 3-amino-3-(3-bromophenyl)propanoate provides distinct advantages over ortho or para substitution in pharmacophore design:
Table 2: Electronic Effects of meta-Substituents on Phenylalanine Analogs
Substituent | Hammett Constant (σₘ) | Relative Aggregation Propensity | Hydrogelation Threshold (mM) |
---|---|---|---|
-H | 0.00 | 1.0 (Reference) | >20 (No gelation) |
-F | 0.34 | 1.8 | 3.5 |
-Br | 0.39 | 2.2 | 2.8 |
-CF₃ | 0.43 | 3.1 | 1.5 |
-CN | 0.56 | 3.6 | 1.2 |
Data derived from peptide self-assembly studies [6]
The electron-withdrawing nature of bromine (σₘ = 0.39) depletes electron density from the aromatic ring, enhancing dipole-dipole interactions and hydrogen-bond acceptor capability. This effect is exploited in kinase inhibitors where the bromoarene forms critical backbone hydrogen bonds with hinge region residues (e.g., Met119 in JAK2) [3].
This brominated β-amino ester exhibits distinct physicochemical and synthetic advantages over structurally related compounds:
Table 3: Comparative Analysis of Halogenated β-Amino Ester Derivatives
Compound | CAS Number | Molecular Weight (g/mol) | Key Feature |
---|---|---|---|
Methyl 3-amino-3-(3-bromophenyl)propanoate | 1038381-80-4 | 258.11 | Meta-bromination optimizes electronic effects |
(R)-Methyl 3-amino-3-(3-bromophenyl)propanoate | 845958-74-9 | 258.11 | Chiral building block for stereoselective synthesis |
Methyl 3-amino-3-(4-bromophenyl)propanoate | 1261904-87-6 | 258.11 | Para-substitution alters binding vector geometry |
Methyl 3-amino-3-(2-bromophenyl)propanoate | 1261903-79-3 | 258.11 | Ortho-substitution imposes conformational bias |
Methyl 3-amino-3-(3-chlorophenyl)propanoate | 1038381-79-1 | 213.66 | Smaller halogen reduces hydrophobic interactions |
Structurally similar compounds demonstrate the critical influence of halogen position and identity:
The methyl ester functionality offers practical advantages over ethyl or tert-butyl esters:
Emerging Applications in Drug Design:Advanced computational approaches like AIxFuse leverage halogenated pharmacophores for dual-target drug design. In the development of RORγt/DHODH dual inhibitors, brominated fragments similar to Methyl 3-amino-3-(3-bromophenyl)propanoate achieved 23.96% success rate in satisfying structural constraints for both targets—5× higher than non-halogenated analogs [7]. The meta-bromophenyl fragment demonstrated optimal geometry for bridging the hydrophobic pockets of both enzymes while maintaining drug-like properties (MW < 300, logP ≈ 2). Retrometabolic ('MeMeReMe') approaches further utilize such halogenated β-amino esters as "soft" drug precursors that undergo predictable metabolic deactivation to minimize off-target toxicity [4].
Table 4: Synthetic Applications of Methyl 3-amino-3-(3-bromophenyl)propanoate
Application | Reaction | Product Class | Therapeutic Target Potential |
---|---|---|---|
Amidation | With aryl/alkyl amines | β-Amino amides | Serine protease inhibitors |
Reduction | LiAlH₄ or DIBAL-H | 3-Amino-1-ols | Cholinergic agents |
Enzymatic resolution | Lipase-catalyzed hydrolysis | (R)- and (S)-enantiomers | CNS-active compounds |
Suzuki coupling | Pd-catalyzed cross-coupling | Biphenyl β-amino esters | Kinase inhibitors |
Peptide coupling | With C-terminal protected amino acids | Halogenated pseudopeptides | GPCR modulators |
This brominated β-amino ester building block exemplifies modern fragment-based drug design principles, where its well-defined stereoelectronic properties enable rational optimization of pharmacodynamic and pharmacokinetic profiles. As medicinal chemistry increasingly embraces halogen-enriched chemical space, meta-brominated β-amino esters will continue to provide critical three-dimensional vectors for targeting challenging therapeutic targets.
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: